molecular formula C5H7N3 B12336010 6-Methylpyridazin-4-amine

6-Methylpyridazin-4-amine

Cat. No.: B12336010
M. Wt: 109.13 g/mol
InChI Key: VINQTTYFIBEQCY-UHFFFAOYSA-N
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Description

6-Methylpyridazin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3. It is a derivative of pyridazine, characterized by a methyl group at the 6th position and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with methylamine, followed by reduction to yield the desired product . Another approach involves the use of Grignard reagents, where 6-Methylpyridazin-3(2H)-one reacts with phenyl- and p-methoxyphenyl-magnesium bromide in a 1:1 ether-tetrahydrofuran mixture .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions are optimized for yield and purity. The process typically involves the use of high-purity starting materials and catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

6-Methylpyridazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

6-methylpyridazin-4-amine

InChI

InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8)

InChI Key

VINQTTYFIBEQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=N1)N

Origin of Product

United States

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